![molecular formula C23H21FN2O4 B2892835 ethyl 5-(2-((4-fluorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1004172-36-4](/img/structure/B2892835.png)
ethyl 5-(2-((4-fluorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 19F NMR, which is particularly useful for compounds containing fluorine . This technique can provide information about the chemical environment of the fluorine atom and help to resolve individual fluorine-containing functional groups .Scientific Research Applications
Antituberculosis Activity
A study on thiazole-aminopiperidine hybrid analogues, including compounds similar to ethyl 5-(2-((4-fluorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate, demonstrated their efficacy as inhibitors of Mycobacterium tuberculosis GyrB, a key enzyme in the tuberculosis bacterium. These compounds exhibit promising activity in in vitro assays against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting their potential in developing new antituberculosis therapies (Jeankumar et al., 2013).
Fluorinated Derivatives for pH Measurement
Research on fluorinated derivatives of o-aminophenol, which shares a structural similarity with the compound , has led to the development of pH-sensitive probes. These probes are designed to have negligible affinity for physiological levels of ions other than hydrogen and can serve as valuable tools in biological and chemical research to measure intracellular pH levels (Rhee et al., 1995).
Crystal Structure Analysis
The crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, a compound closely related to the one , has been determined. Such studies are crucial for understanding the molecular conformation and potential intermolecular interactions, which can inform the design of new drugs and materials (Kumar et al., 2018).
Synthesis of Trifluoromethylated Compounds
A study on the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and tetrazine derivatives from ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate highlights the versatility of fluorinated compounds in synthesizing novel chemical entities with potential biological activities. Such compounds could serve as a basis for developing new herbicides and fluorescent molecules (Wu et al., 2006).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . .
Pharmacokinetics
It’s noted that the compound has high gi absorption and is a substrate for p-glycoprotein, a protein that plays a crucial role in drug absorption and distribution . The compound is also known to inhibit CYP1A2 and CYP2D6, two key enzymes involved in drug metabolism .
properties
IUPAC Name |
ethyl 5-[2-[(4-fluorophenyl)methylamino]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c1-3-30-23(29)18-14(2)26-20(19(18)16-7-5-4-6-8-16)21(27)22(28)25-13-15-9-11-17(24)12-10-15/h4-12,26H,3,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXRHEJOBZIYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(2-((4-fluorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
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